molecular formula C11H13FO3 B7972896 1-(2-Fluorophenyl)-3,3-dimethoxypropan-1-one

1-(2-Fluorophenyl)-3,3-dimethoxypropan-1-one

Cat. No.: B7972896
M. Wt: 212.22 g/mol
InChI Key: NQTQZSMXJKKUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-3,3-dimethoxypropan-1-one is an organic compound that belongs to the class of aromatic ketones It features a fluorine atom attached to a phenyl ring and two methoxy groups attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3,3-dimethoxypropan-1-one typically involves the reaction of 2-fluorobenzaldehyde with dimethyl malonate in the presence of a base, followed by decarboxylation and subsequent methylation. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can help in scaling up the production while maintaining the purity and consistency of the product. The industrial methods also focus on optimizing reaction times and minimizing the use of hazardous reagents to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3,3-dimethoxypropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 2-fluorobenzoic acid or 2-fluoroacetophenone.

    Reduction: Formation of 1-(2-fluorophenyl)-3,3-dimethoxypropan-1-ol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluorophenyl)-3,3-dimethoxypropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.

    Medicine: Explored for its potential therapeutic effects. It may be used in the design of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3,3-dimethoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to antimicrobial or anticancer effects. The fluorine atom enhances the compound’s binding affinity to its targets, increasing its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-2-propanone: Similar structure but lacks the methoxy groups, leading to different chemical properties and reactivity.

    1-(2-Chlorophenyl)-3,3-dimethoxypropan-1-one: Chlorine atom instead of fluorine, resulting in different biological activities and applications.

    1-(2-Fluorophenyl)-3-methoxypropan-1-one:

Uniqueness

1-(2-Fluorophenyl)-3,3-dimethoxypropan-1-one is unique due to the presence of both fluorine and two methoxy groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The fluorine atom enhances its stability and reactivity, while the methoxy groups increase its solubility and bioavailability.

Properties

IUPAC Name

1-(2-fluorophenyl)-3,3-dimethoxypropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-14-11(15-2)7-10(13)8-5-3-4-6-9(8)12/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTQZSMXJKKUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=O)C1=CC=CC=C1F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.